molecular formula C12H18ClNO2 B14707493 1-(o-Chlorophenoxy)-3-isopropylamino-2-propanol CAS No. 21925-70-2

1-(o-Chlorophenoxy)-3-isopropylamino-2-propanol

Cat. No.: B14707493
CAS No.: 21925-70-2
M. Wt: 243.73 g/mol
InChI Key: UXPPUNYWLDXKEG-UHFFFAOYSA-N
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Description

1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol is a chemical compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. The compound’s structure includes a chlorophenoxy group, an isopropylamino group, and a propanol backbone, which contribute to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 2-chlorophenol with an appropriate alkylating agent under basic conditions.

    Amination: The chlorophenoxy intermediate is then reacted with isopropylamine to introduce the isopropylamino group.

    Formation of the final product: The resulting intermediate is then subjected to further reactions to form the final propanol structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly in relation to its beta-blocking properties.

    Medicine: Investigated for its potential therapeutic uses in treating cardiovascular diseases.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the blockade of beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiovascular functions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar structure but without the chlorophenoxy group.

    Atenolol: A beta-blocker with a different aromatic group and a longer side chain.

    Metoprolol: Similar to atenolol but with a different substitution pattern on the aromatic ring.

Uniqueness

1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol is unique due to the presence of the chlorophenoxy group, which may contribute to its specific pharmacological properties and interactions with beta-adrenergic receptors.

Properties

CAS No.

21925-70-2

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C12H18ClNO2/c1-9(2)14-7-10(15)8-16-12-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3

InChI Key

UXPPUNYWLDXKEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1Cl)O

Origin of Product

United States

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